N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a sulfanyl (-S-) linkage bridging the triazole core and the acetamide moiety. The structure features:
- 1,2,4-triazole ring: Substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a (4-chlorophenoxy)methyl group.
- Acetamide side chain: Attached to a 3-chloro-4-methoxyphenyl group, introducing both halogenated and methoxy substituents.
These structural elements are critical for modulating electronic, steric, and solubility properties, which are often exploited in pharmaceutical and agrochemical applications. The compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution reactions, as seen in analogous triazole derivatives .
Properties
Molecular Formula |
C21H20Cl2N4O3S |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N4O3S/c1-3-10-27-19(12-30-16-7-4-14(22)5-8-16)25-26-21(27)31-13-20(28)24-15-6-9-18(29-2)17(23)11-15/h3-9,11H,1,10,12-13H2,2H3,(H,24,28) |
InChI Key |
VSLXVHJEYCCFEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and triazole-forming reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections or as an anticancer agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets and exerting biological effects. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents, highlighting differences in bioactivity and physicochemical properties:
Key Observations :
- Chlorophenyl vs.
- This may influence binding to hydrophobic pockets in biological targets .
- Heteroaromatic Substitutions : Pyridine () or thiophene () at position 5 can alter electronic properties and hydrogen-bonding capacity, impacting target affinity .
Structure-Activity Relationship (SAR) :
- The 4-chlorophenoxy group in the target compound may enhance binding to hydrophobic enzyme pockets.
- The methoxy group in the acetamide moiety could reduce metabolic degradation compared to non-methoxy analogs .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound classified among triazole derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry where they are often explored for potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2N4O3S |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| InChI | InChI=1S/C21H20Cl2N4O3S/c1-3... |
| InChI Key | VSLXVHJEYCCFEV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole ring and various functional groups suggests potential mechanisms including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases.
- Receptor Binding : It can bind to cellular receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activities. For instance, similar compounds have shown the ability to inhibit various cancer cell lines, suggesting that this compound may also possess these properties.
A study evaluating the anticancer activity of related compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.24 µM to 6.82 µM against different cancer cell lines including MDA-MB-435 (melanoma) and HCT116 (colon cancer) . While specific data on this compound's IC50 values are not available in current literature, its structural similarity to known active compounds supports further investigation into its anticancer potential.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures can exhibit effective antifungal and antibacterial activities. This could be attributed to their ability to disrupt cellular membranes or interfere with nucleic acid synthesis in pathogens.
Case Studies
A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of triazole derivatives:
- Zhang et al. (2023) synthesized a series of triazole compounds and evaluated their anticancer activities using TRAP PCR–ELISA assays. One compound demonstrated an IC50 value significantly lower than standard controls .
- Arafa et al. (2023) reported on the synthesis of multiple oxadiazole derivatives with promising cytotoxicity against cancer cell lines, reinforcing the potential of heterocyclic compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
